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Compound of Interest

Compound Name: 2-Phenoxypropanamide

Cat. No.: B176874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Phenoxypropanamide, a molecule of interest in various research and development

sectors. Due to the limited availability of published experimental spectra for this specific

compound, this guide presents predicted data based on the analysis of its structural

components and comparison with analogous compounds. The information herein serves as a

valuable reference for the characterization and identification of 2-Phenoxypropanamide.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Phenoxypropanamide. These predictions are

derived from established principles of spectroscopy and data from structurally related

molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 t 2H Ar-H (meta)

~7.00 t 1H Ar-H (para)

~6.90 d 2H Ar-H (ortho)

~6.50 br s 1H -NH₂

~4.60 q 1H -CH-

~1.60 d 3H -CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~175 C=O (Amide)

~158 Ar-C (ipso, attached to O)

~130 Ar-CH (meta)

~122 Ar-CH (para)

~115 Ar-CH (ortho)

~75 -CH-

~18 -CH₃

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3350 - 3180 Strong, Broad N-H Stretch Primary Amide

3070 - 3010 Medium C-H Stretch Aromatic

2980 - 2960 Medium C-H Stretch Alkyl

~1650 Strong C=O Stretch Amide I Band

1600, 1490 Medium-Strong C=C Stretch Aromatic Ring

~1550 Medium N-H Bend Amide II Band

1260 - 1200 Strong C-O Stretch Aryl Ether

~1100 Strong C-N Stretch Amide

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data

m/z Proposed Fragment Ion Notes

165 [C₉H₁₁NO₂]⁺ Molecular Ion (M⁺)

121 [C₇H₅O₂]⁺ Loss of propanamide radical

94 [C₆H₆O]⁺ Phenol radical cation

77 [C₆H₅]⁺ Phenyl cation

72 [C₃H₆NO]⁺ Propanamide fragment

44 [CH₂=C(O)NH₂]⁺
McLafferty rearrangement

product

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic compound such as 2-Phenoxypropanamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent

depends on the solubility of the compound.

Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400

or 500 MHz).

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Important parameters to set include the number of scans, relaxation delay, and spectral

width.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts

are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr)

powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum (of air or the ATR crystal) is first collected. Then,

the sample spectrum is recorded. The instrument measures the absorption of infrared

radiation at different wavenumbers.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: The solid sample can be introduced into the mass spectrometer via a

direct insertion probe or after being dissolved in a suitable solvent for techniques like

electrospray ionization (ESI).

Ionization: Electron Impact (EI) is a common ionization technique for volatile and thermally

stable compounds. For less stable molecules, softer ionization techniques like ESI or

Chemical Ionization (CI) can be used.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Workflow for Spectroscopic Analysis of a Synthesized Compound
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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[https://www.benchchem.com/product/b176874#spectroscopic-data-for-2-
phenoxypropanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b176874#spectroscopic-data-for-2-phenoxypropanamide-nmr-ir-ms
https://www.benchchem.com/product/b176874#spectroscopic-data-for-2-phenoxypropanamide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

